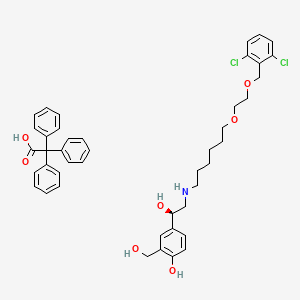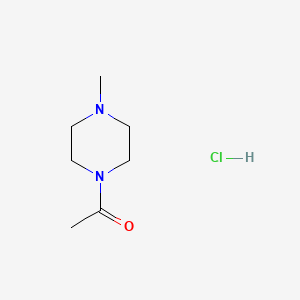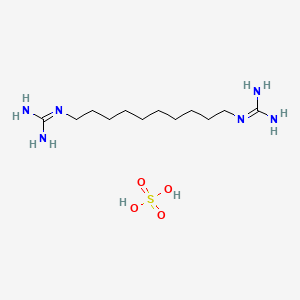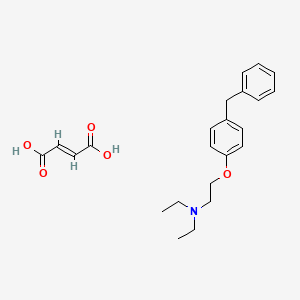
SGS 518 oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGS 518 oxalate is a selective antagonist of the 5-HT6 subtype of the serotonin receptor . It is useful for the treatment of cognitive impairment associated with schizophrenia and Alzheimer’s disease .
Molecular Structure Analysis
The chemical name of this compound is 1-Methyl-3-(1-methyl-4-piperindin-4-yl)-5-hydroxy-1H-indole 2,6-difluorobenzenesulfonic acid ester oxalate . Its molecular formula is C21H22F2N2O3S.C2H2O4 , and its molecular weight is 510.51 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 510.51 . It is soluble to 100 mM in DMSO . .Aplicaciones Científicas De Investigación
Oxalate Production by Fungi : Oxalates play a significant role in metal and mineral transformations mediated by fungi, with applications in environmental biotechnology like metal and radionuclide leaching, detoxification, bioremediation, and the production or deposition of biominerals with catalytic properties. They also play a role in biodeterioration of materials and adverse effects on radionuclide mobility (Gadd et al., 2014).
Raman Spectroscopy of Natural Oxalates : Oxalates are important in environmental events and can be analyzed using Raman spectroscopy. This technique is useful for studying the deterioration of artworks, biogeochemical cycles, and the presence of pigments and minerals formed in natural settings (Frost, 2004).
Alterations of Thorium Oxalate Morphology : Oxalates of actinide elements are used in research and industry. The study explores how oxalate precipitation conditions affect the final powder morphology, with implications for the production of thorium oxide (Tyrpekl et al., 2017).
Oxalate Degradation in Bioelectrochemical Systems : This study investigates the use of oxalate in a continuous reactor at the anode, showing complete oxalate removal and its potential application in environmental technologies (Bonmatí et al., 2013).
Actinide Oxalates for Radioactive Waste Management : Actinide oxalates are important for the nuclear industry, particularly in radioactive waste management and nuclear fuel treatment and recycling (Abraham et al., 2014).
Electrocatalytic CO2 Conversion to Oxalate : A copper complex shows selectivity in reductively coupling carbon dioxide to form oxalate, with potential implications for carbon capture and utilization technologies (Angamuthu et al., 2010).
Low-Temperature Decomposition of U(IV) and Th(IV) Oxalates : This study focuses on the decomposition of oxalates into nanograined oxide powders, which are important in the nuclear industry (Tyrpekl et al., 2015).
Antioxidant Properties of Polysaccharide and Oxalate Effects : Investigates the effects of oxalate on calcium oxalate crystallization and its antioxidant activities, relevant in medical applications (Zhang et al., 2012).
Mecanismo De Acción
Target of Action
SGS 518 oxalate is a selective antagonist of the 5-HT6 subtype of the serotonin receptor . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in the central nervous system (CNS), and it is thought to play a role in cognitive processes .
Mode of Action
As an antagonist, this compound binds to the 5-HT6 receptors, thereby blocking the action of serotonin . This blockage can influence the transmission of signals in the brain and can lead to changes in mood, behavior, and cognition .
Biochemical Pathways
It is known that the 5-ht6 receptor is involved in the regulation of several neurotransmitter systems, including dopamine, glutamate, and gaba . By blocking the 5-HT6 receptor, this compound may influence these neurotransmitter systems and their associated pathways .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound is useful for the treatment of cognitive impairment that is associated with conditions such as schizophrenia and Alzheimer’s disease . By blocking the 5-HT6 receptor, it may help to improve cognitive function and reduce symptoms in these conditions .
Propiedades
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxaldehydic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S.C2H2O3/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1-2(4)5/h3-7,12-14H,8-11H2,1-2H3;1H,(H,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZRGMRDHHDVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849547 |
Source


|
| Record name | Oxoacetic acid--1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzene-1-sulfonate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445441-27-0 |
Source


|
| Record name | Oxoacetic acid--1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzene-1-sulfonate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














